MFCD01011119
Description
MFCD01011119 is a chemical compound cataloged under the MDL number system, commonly used for precise identification in chemical databases and industrial applications. Such compounds are frequently employed in cross-coupling reactions, pharmaceutical intermediates, or materials science due to their reactivity and stability .
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrCl2N3O/c1-11-20(21)12(2)26(24-11)10-15(27)9-25-18-5-3-13(22)7-16(18)17-8-14(23)4-6-19(17)25/h3-8,15,27H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQVBBJHGDXHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrCl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD01011119 involves several steps, each requiring specific reaction conditions and reagents. The most common synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.
Intermediate Formation: The intermediate compound is then subjected to further reactions, often involving the addition of functional groups or the formation of new bonds.
Final Product Formation: The final step involves the purification and isolation of this compound from the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process typically involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
MFCD01011119 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons, and common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.
Scientific Research Applications
MFCD01011119 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD01011119 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
*Hypothetical data inferred from structural analogs.
Structural and Functional Differences
Backbone and Substituents: this compound and (3-Bromo-5-chlorophenyl)boronic acid share a boronic acid group (-B(OH)₂) attached to a halogenated benzene ring, critical for palladium-catalyzed cross-coupling reactions . In contrast, 4-Bromo-2-nitrobenzoic acid features a nitro (-NO₂) and carboxylic acid (-COOH) group, enhancing its acidity and suitability for electrophilic substitution .
Thermodynamic and Solubility Profiles :
- Despite identical molecular weights, this compound and its boronic acid analog exhibit lower solubility (0.24 mg/mL) compared to 4-Bromo-2-nitrobenzoic acid (0.687 mg/mL), attributed to the polar nitro and carboxyl groups in the latter .
- The higher Log Po/w value (2.15) of boronic acid derivatives indicates greater lipophilicity, favoring membrane permeability in drug design but complicating aqueous-phase reactions .
Synthetic Utility :
- This compound-type boronic acids are indispensable in Suzuki-Miyaura reactions, achieving high yields in C-C bond formation under mild conditions (e.g., 75°C, 1.3 hours in THF/water) .
- 4-Bromo-2-nitrobenzoic acid’s nitro group facilitates reduction to amines, making it a precursor for dyes and agrochemicals, though its synthesis requires harsh conditions (reflux in ionic liquids) .
Research Findings and Implications
- Reactivity Trade-offs : Halogenated boronic acids (e.g., this compound) offer precise regioselectivity in coupling reactions but require careful handling due to moisture sensitivity. Nitrobenzoic derivatives, while stable, necessitate energy-intensive synthetic routes .
- Industrial Scalability : The green chemistry approach for 4-Bromo-2-nitrobenzoic acid (using recyclable A-FGO catalysts) highlights advancements in sustainable production, a area where boronic acid synthesis still lags .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
